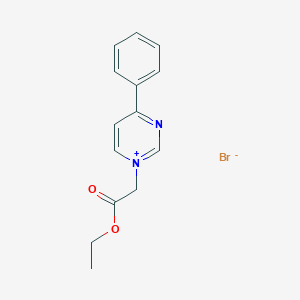
1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide is a chemical compound with the molecular formula C14H15BrN2O2 It is known for its unique structure, which includes a pyrimidinium core substituted with ethoxy and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide typically involves the reaction of 4-phenylpyrimidine with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product. The reaction conditions often include the use of solvents such as acetone or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrimidinium compounds. Substitution reactions result in various substituted derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: Similar structure but with a pyridinium core instead of a pyrimidinium core.
1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide: Another related compound with a pyridinium core and additional pyridinyl substitution.
1-(2-Ethoxy-2-oxoethyl)-2-methyl-3-(2-oxo-2-phenylethyl)-3H-benzimidazol-1-ium bromide: A benzimidazolium derivative with similar functional groups.
Uniqueness
1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide is unique due to its specific substitution pattern on the pyrimidinium core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
74439-20-6 |
|---|---|
Molekularformel |
C14H15BrN2O2 |
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
ethyl 2-(4-phenylpyrimidin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C14H15N2O2.BrH/c1-2-18-14(17)10-16-9-8-13(15-11-16)12-6-4-3-5-7-12;/h3-9,11H,2,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WNYXGVGEZJQYPA-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[N+]1=CN=C(C=C1)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



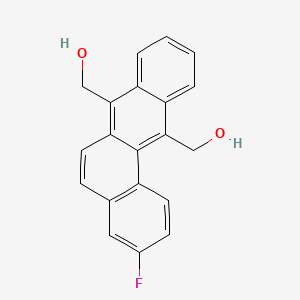
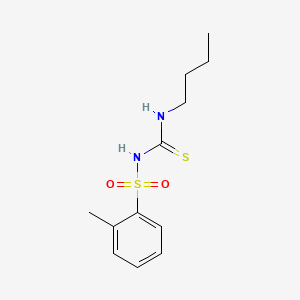
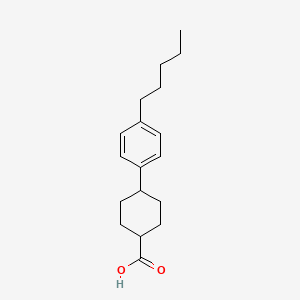

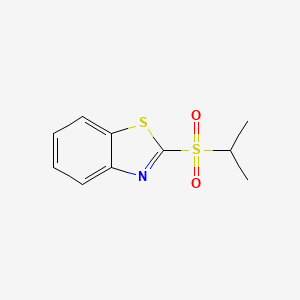

![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
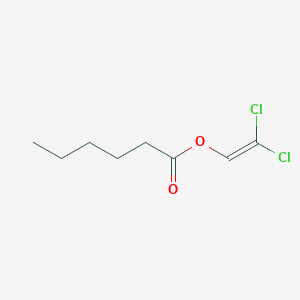
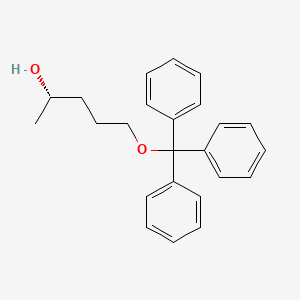
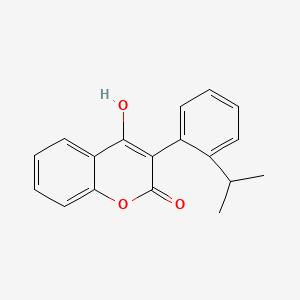
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)

![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
